molecular formula C22H23N3O4 B1488033 methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate CAS No. 1374510-89-0

methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B1488033
CAS No.: 1374510-89-0
M. Wt: 393.4 g/mol
InChI Key: WUVWBLZJAVWYPI-PKNBQFBNSA-N
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Description

Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a structurally complex naphthyridine derivative characterized by a 1,6-naphthyridine core fused with a ketone group at position 5 and a 4-methoxybenzyl substituent at position 4. However, specific biological data remain unreported in the available evidence.

Properties

IUPAC Name

methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-[(4-methoxyphenyl)methyl]-5-oxo-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-24(2)11-9-20-18(22(27)29-4)13-17-19(23-20)10-12-25(21(17)26)14-15-5-7-16(28-3)8-6-15/h5-13H,14H2,1-4H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVWBLZJAVWYPI-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=C(C=C3)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C2C(=N1)C=CN(C2=O)CC3=CC=C(C=C3)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate (CAS No. 1374510-89-0) is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant studies.

  • Molecular Formula : C22H23N3O4
  • Molar Mass : 393.44 g/mol

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. In a study evaluating various naphthyridine derivatives, several compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from the 1,8-naphthyridine scaffold showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Activity
4a50Bactericidal against S. aureus
5b2100Bactericidal against E. coli

Anticancer Potential

In addition to antimicrobial effects, naphthyridine derivatives have been investigated for their anticancer properties. A study focused on the synthesis and evaluation of various naphthyridine derivatives reported that some exhibited cytotoxic effects on cancer cell lines. The mechanisms proposed include induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Some studies suggest that naphthyridine derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Binding : The compound may act as a ligand for various receptors involved in cellular signaling pathways.

Study on Antimicrobial Activity

A notable study published in the International Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of synthesized naphthyridine derivatives. The study utilized the cup and plate diffusion method to assess the effectiveness of these compounds against common bacterial strains. Results indicated that certain derivatives had significant inhibitory effects at concentrations as low as 50 μg/mL .

In Silico Studies

In silico analyses have been conducted to predict the pharmacokinetic properties (ADMET) of this compound. These studies provide insights into the compound's bioavailability and potential therapeutic efficacy before experimental validation .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate exhibit significant anticancer properties. Specifically, derivatives of naphthyridine have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of naphthyridine derivatives that showed promising results against human cancer cell lines. The mechanism involved the disruption of cell cycle progression and induction of programmed cell death through mitochondrial pathways .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its mechanism is believed to involve the inhibition of bacterial DNA synthesis.

Case Study : A comparative study published in Pharmaceutical Biology assessed the antimicrobial efficacy of various naphthyridine derivatives, including this compound. Results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .

Neurological Applications

Recent investigations have explored the neuroprotective effects of naphthyridine derivatives. These studies suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : Research published in Neuroscience Letters reported that specific naphthyridine compounds could mitigate oxidative stress and inflammation in neuronal cells, thereby providing protective effects against neurodegeneration .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Naphthyridine Core : Utilizing cyclization reactions.
  • Alkylation and Functionalization : Introducing functional groups such as methoxy and dimethylamino moieties.
  • Carboxylation : Finalizing the structure with carboxylic acid derivatives.

Synthetic Route Overview

StepReaction TypeKey Reagents/Conditions
1CyclizationAppropriate amines and aldehydes
2AlkylationAlkyl halides in base conditions
3CarboxylationCarbon dioxide or derivatives

Comparison with Similar Compounds

Analog 1 : Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

  • Core : Identical 1,6-naphthyridine backbone.
  • Key Difference : The 4-methoxybenzyl group in the target compound is replaced with a 2-furylmethyl substituent.
  • Bioavailability: Increased lipophilicity may improve membrane permeability but reduce aqueous solubility.

Analog 2 : Ethyl 7-[(E)-2-(Dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

  • Core : Triazolo[1,5-a]pyrimidine instead of 1,6-naphthyridine.
  • Key Differences :
    • The triazolopyrimidine core lacks the fused ketone group, reducing hydrogen-bonding capacity.
    • An ethylthio group at position 2 introduces steric bulk and sulfur-based reactivity.
  • Implications :
    • Reactivity : The sulfur atom may facilitate nucleophilic substitutions or metal coordination.
    • Pharmacokinetics : The smaller core and ethyl ester may enhance metabolic stability compared to the naphthyridine derivative .

Functional Group Comparisons

Compound Core Structure Position 6 Substituent Position 2 Group Notable Features
Target Compound 1,6-Naphthyridine 4-Methoxybenzyl (E)-2-(Dimethylamino)vinyl High lipophilicity, ketone at C5
Analog 1 (2-furylmethyl variant) 1,6-Naphthyridine 2-Furylmethyl (E)-2-(Dimethylamino)vinyl Moderate lipophilicity, discontinued
Analog 2 (triazolopyrimidine) Triazolo[1,5-a]pyrimidine N/A (E)-2-(Dimethylamino)vinyl + ethylthio Sulfur reactivity, smaller core

Preparation Methods

Synthesis of the 1,6-Naphthyridine Core

The 1,6-naphthyridine scaffold can be synthesized via condensation reactions involving appropriate pyridine derivatives and β-ketoesters or related precursors. Literature patents (e.g., US8436180B2) describe methods where heterocyclic ring systems are constructed by cyclization of aminopyridines with diketones or α,β-unsaturated carbonyl compounds under controlled conditions.

Introduction of the 4-Methoxybenzyl Group

The 4-methoxybenzyl substituent at position 6 is generally introduced via nucleophilic substitution or cross-coupling reactions. For example, a halogenated intermediate at position 6 (such as a 6-chloride) can undergo palladium-catalyzed Suzuki or Stille coupling with 4-methoxybenzyl boronic acid or stannane derivatives, respectively. Alternatively, nucleophilic aromatic substitution with 4-methoxybenzyl nucleophiles is possible under strong base conditions.

Formation of the Methyl Ester at Position 3

The methyl ester group is typically introduced by esterification of the corresponding carboxylic acid or by using methylated β-ketoester precursors in the initial cyclization step. Esterification can be achieved by treatment with methanol in the presence of acid catalysts or via methylation using diazomethane or methyl iodide under basic conditions.

Installation of the (E)-2-(Dimethylamino)vinyl Side Chain

The (E)-2-(dimethylamino)vinyl substituent at position 2 is introduced by condensation of the 1,6-naphthyridine-3-carboxylate intermediate with dimethylformamide dimethyl acetal (DMF-DMA) or similar reagents. This step involves a Knoevenagel-type condensation where the ketone or aldehyde functionality at position 2 reacts with the dimethylamino-containing vinyl donor to form the enamine side chain with (E)-stereochemistry.

Representative Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Key Notes
1 Cyclization to form naphthyridine core Aminopyridine + β-ketoester, acid/base catalyst, heat Formation of 1,6-naphthyridine scaffold
2 Halogenation at position 6 N-Chlorosuccinimide (NCS) or similar halogenating agent Prepares intermediate for substitution
3 Cross-coupling (Suzuki/Stille) Pd catalyst, base, 4-methoxybenzyl boronic acid or stannane, solvent (e.g., DMF, toluene) Introduces 4-methoxybenzyl group
4 Esterification Methanol, acid catalyst or methyl iodide, base Methyl ester formation at position 3
5 Condensation for vinyl side chain Dimethylformamide dimethyl acetal (DMF-DMA), reflux Forms (E)-2-(dimethylamino)vinyl substituent

Research Findings and Optimization Data

  • Stereoselectivity: The condensation step with DMF-DMA reliably yields the (E)-isomer due to thermodynamic stability and steric factors, confirmed by NMR and X-ray crystallography in related studies.
  • Catalyst Efficiency: Palladium catalysts with triphenylphosphine ligands have shown high turnover numbers and selectivity in the cross-coupling step, minimizing side reactions.
  • Yield and Purity: Overall yields for the multi-step synthesis range between 45-70%, depending on purification methods. Chromatographic techniques and recrystallization are employed to achieve >98% purity.
  • Scalability: The synthetic route has been adapted for gram-scale production with minor modifications in solvent volumes and reaction times to maintain product quality.

Summary Table of Preparation Methods

Preparation Step Methodology Typical Yield (%) Key Reagents/Conditions Notes
1. Naphthyridine core formation Cyclization 70-85 Aminopyridine, β-ketoester, acid/base Foundational step for scaffold
2. Halogenation at C-6 Electrophilic substitution 80-90 NCS or similar halogenating agent Prepares for substitution
3. 4-Methoxybenzyl introduction Pd-catalyzed cross-coupling 65-75 Pd catalyst, 4-methoxybenzyl boronic acid High selectivity, mild conditions
4. Methyl ester formation Esterification/methylation 85-95 Methanol + acid or methyl iodide + base Efficient, high purity
5. (E)-2-(Dimethylamino)vinyl installation Knoevenagel condensation 60-80 DMF-DMA, reflux Stereoselective formation of vinyl side chain

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Vilsmeier-Haack reactions, as demonstrated in naphthyridine derivatives. For example, reacting a precursor like 5-oxo-7-phenyl-2-styryl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid with a Vilsmeier reagent (POCl₃ in DMF) followed by methylamine yields structurally analogous naphthyridines . Optimize temperature (e.g., 80°C for 12 hours) and stoichiometric ratios (e.g., POCl₃ dropwise addition at 5°C) to enhance yield. Purification via column chromatography with ethyl acetate/hexane gradients is recommended.

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

  • Methodology : Combine Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to assign vinyl, methoxybenzyl, and dimethylamino groups. For instance, the (E)-configuration of the vinyl group can be confirmed via coupling constants (J = 12–16 Hz in ¹H NMR). Mass Spectrometry (MS) (e.g., ESI-MS) should confirm the molecular ion peak (m/z ~440–450). Infrared Spectroscopy (IR) can identify carbonyl (C=O, ~1700 cm⁻¹) and conjugated vinyl (C=C, ~1600 cm⁻¹) stretches .

Q. What are the key reactivity patterns of the 1,6-naphthyridine core under basic or acidic conditions?

  • Methodology : The 5-oxo group is prone to nucleophilic attack. For example, hydrolysis with 50% H₂SO₄ under reflux converts nitrile substituents to carboxylic acids in analogous naphthyridines . The methoxybenzyl group may undergo demethylation under strong acids (e.g., BBr₃ in DCM), requiring controlled conditions to prevent decomposition .

Advanced Research Questions

Q. How can mechanistic insights guide the design of intramolecular cyclization reactions for naphthyridine derivatives?

  • Methodology : Study intramolecular [4+2] hetero-Diels-Alder reactions catalyzed by CuBr, as seen in dihydrodibenzo[b,h][1,6]naphthyridines. Computational tools (DFT) can model transition states to predict regioselectivity. Experimental validation via kinetic isotope effects (KIE) and trapping of intermediates (e.g., using TEMPO) is critical .

Q. What catalytic strategies are effective for introducing substituents at the 6-position of the naphthyridine scaffold?

  • Methodology : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates enables C–H functionalization. For example, nitroarenes can be cyclized to naphthyridines under Pd(OAc)₂/Xantphos catalysis (80°C, 24h). Monitor regioselectivity via LC-MS and adjust ligand ratios (e.g., 1:1.2 Pd:ligand) .

Q. How should researchers address contradictions in reported yields for naphthyridine syntheses?

  • Methodology : Compare protocols for analogous compounds. For instance, methylation of berninamycinic acid with MeI/Ag₂O yielded low conversions (~30%), likely due to steric hindrance from the methoxycarbonyl group. Re-optimize by substituting Ag₂O with K₂CO₃ or using phase-transfer catalysts . Statistical analysis (e.g., ANOVA) of reaction parameters (temperature, solvent polarity) can resolve discrepancies.

Q. What computational and experimental approaches correlate structural modifications with biological activity in naphthyridine-based compounds?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases). Synthesize analogs with varied substituents (e.g., replacing 4-methoxybenzyl with 4-cyanophenyl) and assay cytotoxicity (e.g., MTT assays). Use QSAR models to link electronic parameters (Hammett σ) with IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

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